molecular formula C9H10BrClN2O4 B13515901 2-Amino-3-(4-bromo-2-nitrophenyl)propanoicacidhydrochloride

2-Amino-3-(4-bromo-2-nitrophenyl)propanoicacidhydrochloride

Cat. No.: B13515901
M. Wt: 325.54 g/mol
InChI Key: YKJZWWAVLDJIFC-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is a halogenated and nitrated aromatic amino acid derivative. The compound combines a bromo substituent (at the para position) and a nitro group (at the ortho position) on the phenyl ring, which likely influence its electronic, steric, and solubility properties. The hydrochloride salt form enhances stability and aqueous solubility, a common feature in amino acid derivatives for biomedical use .

Properties

Molecular Formula

C9H10BrClN2O4

Molecular Weight

325.54 g/mol

IUPAC Name

2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9BrN2O4.ClH/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16;/h1-2,4,7H,3,11H2,(H,13,14);1H

InChI Key

YKJZWWAVLDJIFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride typically involves the bromination of L-phenylalanine followed by nitration. The reaction conditions include the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions . Industrial production methods may involve large-scale bromination and nitration processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, bromine, and reducing agents such as hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs with substitutions in the phenyl ring’s position, halogen type, or nitro group placement.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Phenyl Ring) CAS Number Purity (%) Key Features (Hypothesized) Source
2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid HCl 4-Br, 2-NO₂ N/A* N/A High steric hindrance, low solubility -
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl 4-F, 3-OH 132732-79-7 N/A Enhanced polarity, potential H-bonding
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid HCl 4-NO₂ 906813-62-5 95 Strong electron-withdrawing effects
2-Amino-3-(2-nitrophenyl)propanoic acid 2-NO₂ 35378-63-3 95 Ortho-nitro: steric strain, reduced stability
(2R)-2-Amino-3-(3-nitrophenyl)propanoic acid HCl 3-NO₂ 170157-53-6 97 Meta-nitro: balanced electronic effects

Key Observations:

The target compound’s 4-bromo-2-nitro substitution may exacerbate steric challenges while enhancing electrophilicity. Meta-nitro derivatives (e.g., QJ-9602, CAS 22888-56-8) exhibit intermediate electronic effects, balancing solubility and reactivity .

Halogen Effects :

  • Bromine’s larger atomic radius (vs. fluorine in ) increases molecular weight and lipophilicity, likely reducing aqueous solubility. However, the para-bromo substitution may improve binding affinity in hydrophobic enzyme pockets.

Salt Form and Purity :

  • Hydrochloride salts (e.g., YD-5598, OT-4887) are prevalent in the evidence, suggesting industry preference for improved crystallinity and handling . Purity levels (95–97%) align with pharmaceutical intermediate standards.

Synthetic Feasibility :

  • Asymmetric hydrogenation (referenced in , Scheme 9) is a plausible route for enantiopure synthesis, though bromo-nitro substituents may require modified catalysts to accommodate steric bulk .

Research Implications and Limitations

  • Gaps in Data : Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the evidence. Comparisons rely on structural analogs and substituent chemistry principles.
  • Potential Applications: The 4-bromo-2-nitro motif may confer unique bioactivity in kinase inhibitors or antimicrobial agents, leveraging halogen bonding and nitro group redox properties.

Biological Activity

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its antibacterial, antifungal, and anticancer properties, alongside toxicity assessments and potential applications in scientific research.

Chemical Structure

The chemical structure of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is characterized by a bromo and nitro substitution on the phenyl ring, which contributes to its biological activity. The molecular formula is C9H10BrN2O4ClC_9H_{10}BrN_2O_4Cl.

Antibacterial Activity

Recent studies have demonstrated that 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride exhibits significant antibacterial properties against various bacterial strains.

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaEffective

In vitro assays have shown that the compound has a minimum inhibitory concentration (MIC) that indicates potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

The compound also displays antifungal properties, particularly against:

Fungal Strain Activity
Candida albicansEffective
Aspergillus nigerEffective

These findings suggest that 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride could be a candidate for developing antifungal treatments .

Anticancer Activity

In addition to its antibacterial and antifungal effects, this compound has shown promising anticancer activity against several human cancer cell lines:

Cancer Type Activity
Lung cancerSignificant inhibition
Breast cancerSignificant inhibition
Prostate cancerSignificant inhibition

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential lead compound in cancer therapy .

Toxicity and Safety

Toxicity studies indicate that 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride has low acute toxicity, with no adverse effects observed at doses up to 5000 mg/kg in animal models. However, chronic toxicity studies are necessary to fully understand its long-term effects. Notably, the compound can cause skin and eye irritation, necessitating proper safety precautions during handling .

Applications in Research

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of β-amino acids and peptides: It can be utilized to create various biologically active molecules.
  • Probe molecule in enzymatic studies: It aids in understanding enzymatic mechanisms due to its structural characteristics.

Ongoing research aims to develop derivatives with enhanced biological activities and improved physical properties .

Current Research Trends

Research continues into the synthesis of derivatives of 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride that may exhibit superior efficacy. Additionally, new analytical methods for detection and quantification are being explored, alongside studies on its molecular mechanisms of action .

Q & A

Q. What are the optimized synthesis protocols for 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. Key steps include:

  • Bromination and nitration of the phenyl ring under controlled acidic conditions to ensure regioselectivity.
  • Amino acid coupling via reductive amination or nucleophilic substitution, using reagents like sodium borohydride or potassium carbonate in polar solvents (e.g., DMF or ethanol) .
  • Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether.
    Critical Parameters: Temperature (20–60°C), pH (6–8 for amine stability), and reaction time (12–24 hours) must be tightly controlled to avoid side products like dehalogenated or over-nitrated derivatives .

Q. How is this compound characterized analytically?

Methodological Answer:

  • Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5%.
  • Structural Confirmation: 1^1H/13^13C NMR (DMSO-d6) identifies key signals: aromatic protons (δ 7.2–8.1 ppm), α-amino protons (δ 3.4–4.0 ppm), and carboxylate carbon (δ 170–175 ppm).
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak [M+H]+^+ at m/z 347.98 (calculated for C9_9H9_9BrN2_2O4_4) .

Q. What are its key physicochemical properties relevant to experimental design?

Methodological Answer:

  • Solubility: Sparingly soluble in water (0.5 mg/mL at 25°C); requires DMSO or ethanol for stock solutions.
  • Stability: Degrades under UV light; store at –20°C in amber vials.
  • pKa Values: Amino group (pKa ~8.1), carboxyl group (pKa ~2.3), critical for buffer selection in biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in electrophilic substitutions.
  • Reaction Path Search: Tools like GRRM or AFIR identify low-energy pathways for bromine displacement or nitro group reduction.
  • Feedback Loops: Combine computational predictions with high-throughput screening to validate intermediates, as demonstrated in ICReDD’s integrated approach .

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Control variables like cell line (HEK293 vs. HeLa), compound concentration (1–100 µM), and incubation time (24–72 hours).
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., de-brominated analogs) that may interfere with activity .
  • Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., pH, temperature) contributing to inconsistent IC50_{50} values .

Q. What strategies mitigate side reactions during functionalization of the nitro group?

Methodological Answer:

  • Selective Reduction: Catalytic hydrogenation (Pd/C, H2_2) at 30 psi selectively reduces nitro to amine without cleaving the C-Br bond.
  • Protection-Deprotection: Temporarily protect the amino group with Boc anhydride during bromine substitution to prevent undesired cross-reactivity .

Q. How is this compound used in studying enzyme-substrate interactions?

Methodological Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) models interactions with enzymes like tyrosine kinases, leveraging the bromonitrophenyl group’s steric bulk for binding affinity analysis.
  • Kinetic Assays: Measure KmK_m and VmaxV_{max} using fluorogenic substrates in the presence of the compound to assess competitive/non-competitive inhibition .

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